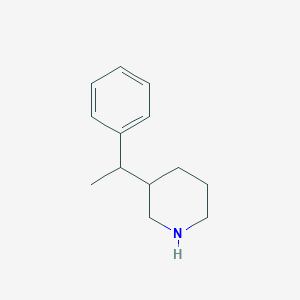![molecular formula C22H22N2O3 B2961242 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034381-33-2](/img/structure/B2961242.png)
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of azetidinones and pyrrolidine derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the construction of the azetidinone and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 3,3-diphenylpropanoic acid with azetidin-3-one under specific conditions to form the azetidinone intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine
- 1-(1-(3-Phenylpropanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 1-(1-(3-Bromobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
Uniqueness
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, such as the presence of both azetidinone and pyrrolidine rings, as well as the diphenylpropanoyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
IUPAC Name |
1-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20-11-12-21(26)24(20)18-14-23(15-18)22(27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGCNGGJUPBLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(dimethylamino)pyridin-4-yl]methyl}propanamide](/img/structure/B2961161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)
![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)
![1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2961167.png)
![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B2961169.png)
![7-(Azepan-1-yl)-3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2961170.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)
![2-(2-fluorophenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2961174.png)

![N-(3-bromophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2961179.png)
![3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2961180.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid](/img/structure/B2961182.png)
